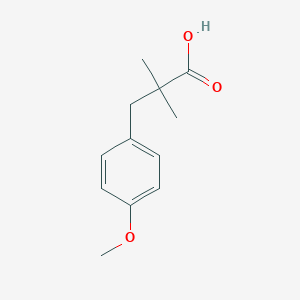
3-(4-Methoxyphenyl)-2,2-dimethylpropanoic acid
概述
描述
Cytidine-5’-Monophosphate, also known as 5’-cytidylic acid, is a nucleotide that serves as a monomer in RNA. It is an ester of phosphoric acid with the nucleoside cytidine. The compound consists of a phosphate group, the pentose sugar ribose, and the nucleobase cytosine . Cytidine-5’-Monophosphate plays a crucial role in various biological processes, including the synthesis of RNA and the regulation of cellular metabolism.
准备方法
合成路线和反应条件
胞苷-5'-单磷酸的化学合成涉及胞苷与磷酸化试剂(如氧氯化磷)之间的反应。该反应通常在-15°C至-5°C的温度下在常压下进行。反应达到85%以上的转化率后,加入冰水终止反应。然后在0-5°C下水解混合物,然后用卤代烷烃萃取。分离有机相,蒸馏回收萃取剂和有机溶剂,水相中和至pH 3-4。 冷却溶液可使胞苷-5'-单磷酸结晶,然后精制和干燥 .
工业生产方法
胞苷-5'-单磷酸的工业生产通常采用生物技术方法。例如,已开发出工程化的大肠杆菌菌株以高效生产胞苷-5'-单磷酸。这些菌株被修饰以增强胞苷生物合成并防止胞苷-5'-单磷酸降解。 通过优化关键酶的表达和阻断竞争途径,可以显着提高胞苷-5'-单磷酸的产量 .
化学反应分析
反应类型
胞苷-5'-单磷酸会经历各种化学反应,包括磷酸化、水解和酶促转化。 它可以被磷酸化形成胞苷二磷酸和胞苷三磷酸,这对DNA和RNA的生物合成至关重要 .
常用试剂和条件
形成的主要产物
胞苷二磷酸(CDP): 通过胞苷-5'-单磷酸的磷酸化形成。
胞苷三磷酸(CTP): CDP的进一步磷酸化导致形成CTP,这对核酸合成至关重要.
科学研究应用
Medicinal Chemistry
Anti-inflammatory Properties
Research indicates that 3-(4-Methoxyphenyl)-2,2-dimethylpropanoic acid exhibits anti-inflammatory effects. Studies have shown its potential to inhibit pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory medications. For instance, in vitro assays demonstrated a reduction in cytokine production in macrophage cultures treated with this compound.
Anticancer Activity
The compound has been investigated for its anticancer properties. In preclinical studies, it has shown the ability to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. This suggests its potential utility as an adjunct therapy in cancer treatment.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can be utilized to synthesize more complex molecules through various reactions such as:
- Esterification : Reaction with alcohols to form esters.
- Amination : Introduction of amine groups via nucleophilic substitution.
- Reduction Reactions : Converting the carboxylic acid to alcohols or aldehydes using reducing agents like lithium aluminum hydride.
Case Study 1: Anti-inflammatory Mechanism
A study published in a peer-reviewed journal demonstrated that this compound reduced inflammation markers in a rodent model of arthritis. The compound was administered orally, showing significant improvement in joint swelling and pain relief compared to control groups.
Case Study 2: Anticancer Efficacy
In another study focusing on breast cancer cell lines (MCF-7), the compound was shown to inhibit cell proliferation by inducing G1 phase arrest and promoting apoptosis. The results indicated that the compound could potentially enhance the efficacy of existing chemotherapy agents when used in combination therapy.
作用机制
胞苷-5'-单磷酸通过各种分子途径发挥作用。它被尿嘧啶-胞嘧啶激酶磷酸化形成胞苷二磷酸和胞苷三磷酸。这些磷酸化形式参与RNA和DNA的合成。 胞苷-5'-单磷酸也参与细胞信号传导途径,影响蛋白质合成和细胞生长等过程 .
相似化合物的比较
生物活性
3-(4-Methoxyphenyl)-2,2-dimethylpropanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a methoxy group attached to a phenyl ring, contributing to its unique chemical reactivity and biological activity. Its molecular formula is with a molecular weight of approximately 208.25 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Histone Deacetylase Inhibition : Similar compounds have demonstrated the ability to inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression related to cancer progression.
- Antioxidant Activity : The methoxy group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties.
- Interaction with Cellular Targets : The compound has shown potential in binding to proteins involved in cell cycle regulation and apoptosis, indicating its role in modulating cellular processes.
Anticancer Properties
Research has highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, including:
- HeLa Cells : Exhibited significant cytotoxicity with an IC50 value comparable to standard chemotherapeutics like doxorubicin .
- HCT-116 Cells : Demonstrated inhibitory effects with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL for various derivatives .
| Cell Line | IC50 Value (μM) | Comparison Drug |
|---|---|---|
| HeLa | 11 - 0.69 | Doxorubicin (IC50 = 2.29) |
| HCT-116 | 0.12 - 0.81 | N/A |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can downregulate pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Case Studies and Research Findings
- In Vitro Studies on Cancer Cell Lines :
-
Molecular Docking Studies :
- Molecular docking simulations indicated that this compound binds effectively to targets associated with cancer progression, suggesting pathways for further drug development.
- Therapeutic Applications :
属性
IUPAC Name |
3-(4-methoxyphenyl)-2,2-dimethylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,11(13)14)8-9-4-6-10(15-3)7-5-9/h4-7H,8H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDAEBWSGUNHIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














